3,3'-Sulfanediyldithiophene-2-carbaldehyde
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Overview
Description
3,3’-Thiobis(thiophene-2-carbaldehyde): is an organosulfur compound that features two thiophene rings connected by a sulfur atom, with each thiophene ring bearing an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chloromethylation: Another method involves the chloromethylation of thiophene followed by oxidation to yield the aldehyde group.
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Oxidation: Thiophene-2-carboxylic acid.
Reduction: Thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3,3’-Thiobis(thiophene-2-carbaldehyde) is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds .
Biology and Medicine: Thiophene derivatives have shown potential in medicinal chemistry for the development of pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of 3,3’-Thiobis(thiophene-2-carbaldehyde) involves its ability to participate in various chemical reactions due to the presence of reactive aldehyde groups and the electron-rich thiophene rings. These structural features allow it to interact with different molecular targets and pathways, making it a versatile compound in synthetic and medicinal chemistry .
Comparison with Similar Compounds
Thiophene-2-carbaldehyde: A simpler analog with a single thiophene ring and an aldehyde group at the 2-position.
3-Thiophenecarboxaldehyde: Another analog with the aldehyde group at the 3-position.
Uniqueness: 3,3’-Thiobis(thiophene-2-carbaldehyde) is unique due to the presence of two thiophene rings connected by a sulfur atom, which imparts distinct electronic and steric properties compared to its simpler analogs.
Properties
Molecular Formula |
C10H6O2S3 |
---|---|
Molecular Weight |
254.4 g/mol |
IUPAC Name |
3-(2-formylthiophen-3-yl)sulfanylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H6O2S3/c11-5-9-7(1-3-13-9)15-8-2-4-14-10(8)6-12/h1-6H |
InChI Key |
IIWRBHZYXRYAMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1SC2=C(SC=C2)C=O)C=O |
Origin of Product |
United States |
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